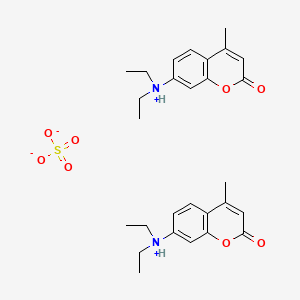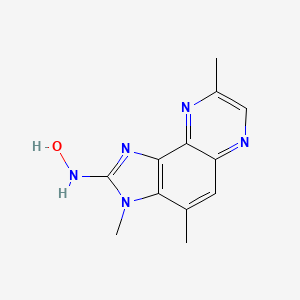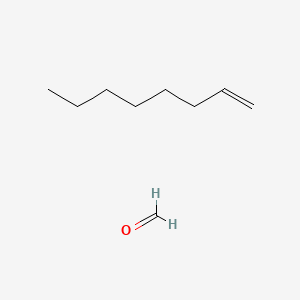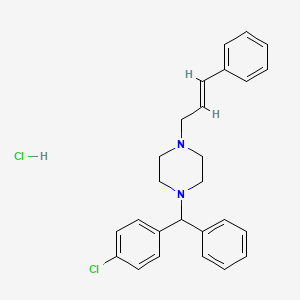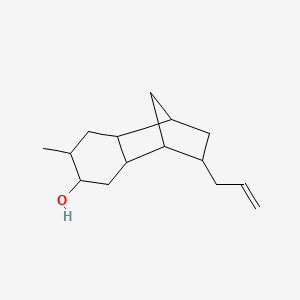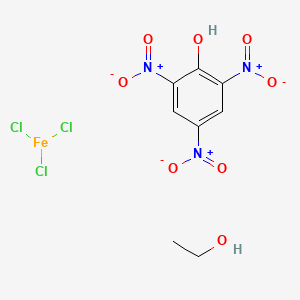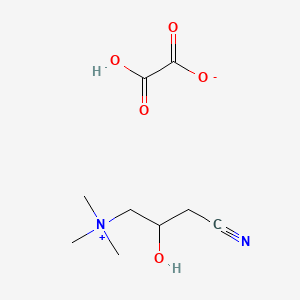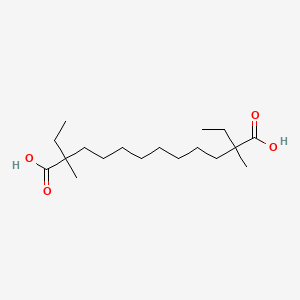
2,11-Diethyl-2,11-dimethyldodecanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,11-Diethyl-2,11-dimethyldodecanedioic acid is an organic compound with the molecular formula C₁₈H₃₄O₄ It is a dicarboxylic acid derivative, characterized by the presence of two ethyl and two methyl groups attached to the dodecanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,11-Diethyl-2,11-dimethyldodecanedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of dodecanedioic acid with ethyl and methyl groups under controlled conditions. The reaction may involve the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid groups, followed by the addition of ethyl and methyl halides to introduce the respective alkyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Catalysts and solvents may be employed to facilitate the reactions and improve efficiency. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,11-Diethyl-2,11-dimethyldodecanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of new alkyl or functional group derivatives.
Scientific Research Applications
2,11-Diethyl-2,11-dimethyldodecanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,11-Diethyl-2,11-dimethyldodecanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: The parent compound without the ethyl and methyl substitutions.
2,11-Dimethyldodecanedioic acid: A similar compound with only methyl substitutions.
2,11-Diethyldodecanedioic acid: A similar compound with only ethyl substitutions.
Uniqueness
2,11-Diethyl-2,11-dimethyldodecanedioic acid is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and physical properties. This dual substitution pattern can lead to distinct interactions with enzymes, receptors, and other molecules, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
85018-92-4 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2,11-diethyl-2,11-dimethyldodecanedioic acid |
InChI |
InChI=1S/C18H34O4/c1-5-17(3,15(19)20)13-11-9-7-8-10-12-14-18(4,6-2)16(21)22/h5-14H2,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
IWZAMHOGQRTLIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCCCCCCC(C)(CC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


